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Compound of Interest

Compound Name: Antifungal agent 55

Cat. No.: B12385181

Introduction

Olorofim (formerly F901318) represents a first-in-class antifungal agent from the orotomide
class. Its discovery offers a novel mechanism of action to combat the growing threat of invasive
fungal infections, particularly those caused by rare and often multidrug-resistant molds such as
Aspergillus species, Lomentospora prolificans, and Scedosporium species. Unlike existing
antifungal classes that target the cell wall or cell membrane, Olorofim selectively inhibits a
crucial enzyme in the pyrimidine biosynthesis pathway, a mode of action that is highly specific
to fungi. This document provides a technical overview of the discovery, synthesis, and
mechanism of action of Olorofim, tailored for researchers and drug development professionals.

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of Olorofim has been evaluated against a broad spectrum of fungal
pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC)
values, which represent the lowest concentration of the drug that prevents visible growth of the
microorganism.

Table 1: In Vitro Activity of Olorofim against Aspergillus Species
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Fungal Species MIC Range (pg/mL)  MICso (pg/mL) MICo0 (ug/mL)
Aspergillus fumigatus 0.008 - 0.25 0.03 0.06
Aspergillus flavus 0.015-0.12 0.03 0.06
Aspergillus niger 0.03-0.25 0.06 0.12
Aspergillus terreus 0.015-0.12 0.03 0.06

Data compiled from multiple in vitro studies. MICso and MICo0 represent the concentrations

required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of Olorofim against Rare and Resistant Molds

Fungal Species

MIC Range (pg/mL)

Lomentospora prolificans <0.008 - 0.06
Scedosporium apiospermum <0.008 - 0.125
Scedosporium boydii <0.008 - 0.06

Olorofim demonstrates significant potency against these notoriously difficult-to-treat fungal

pathogens.

Mechanism of Action

Olorofim exerts its antifungal effect by selectively targeting and inhibiting the fungal enzyme
dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo

pyrimidine biosynthesis pathway, responsible for catalyzing the oxidation of dihydroorotate to
orotate. By inhibiting DHODH, Olorofim effectively halts the production of pyrimidines, which
are essential building blocks for DNA, RNA, and other cellular components, ultimately leading
to the cessation of fungal growth. The high selectivity for the fungal DHODH enzyme over its

mammalian counterpart contributes to the drug's favorable safety profile.
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Caption: Mechanism of action of Olorofim in the fungal pyrimidine biosynthesis pathway.

Chemical Synthesis

The synthesis of Olorofim is a multi-step process that involves the construction of its complex
heterocyclic core. The following is a representative synthetic scheme based on patent
literature.

Disclaimer: This protocol is an illustrative summary and should not be attempted without
consulting the original patent literature and adhering to all laboratory safety protocols.

Protocol 1: Synthesis of Olorofim

o Step 1: Amide Coupling. An appropriately substituted aniline derivative is coupled with a
carboxylic acid chloride in the presence of a base (e.qg., triethylamine) in an aprotic solvent
(e.g., dichloromethane) to form a key amide intermediate.

o Step 2: Cyclization. The amide intermediate undergoes an intramolecular cyclization
reaction, often catalyzed by a strong acid or a Lewis acid, to form the core heterocyclic ring
system.
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Step 3: Aromatic Substitution. A nucleophilic aromatic substitution reaction is performed to
introduce a side chain. This typically involves reacting the heterocyclic core with a suitable
nucleophile (e.g., an alcohol or thiol) in the presence of a base.

Step 4: Functional Group Interconversion. A series of functional group manipulations, such
as reduction of a nitro group to an amine, followed by acylation, is carried out to install the
final substituents on the molecule.

Step 5: Final Salt Formation and Purification. The final compound is treated with an
appropriate acid to form a pharmaceutically acceptable salt. The product is then purified
using techniques such as recrystallization or column chromatography to yield Olorofim of
high purity.

Experimental Protocols
Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of Olorofim's Minimum Inhibitory Concentration (MIC)
based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Preparation of Olorofim Stock Solution: Prepare a stock solution of Olorofim in dimethyl
sulfoxide (DMSOQO) at a concentration of 1600 pg/mL.

Preparation of Microdilution Plates:

o Dispense 100 pL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered
with MOPS) into wells of a 96-well microtiter plate.

o Create a serial two-fold dilution of Olorofim directly in the plate. Start by adding 100 pL of
the stock solution to the first well, mix, and then transfer 100 pL to the next well, repeating
across the plate to achieve a concentration range (e.g., 16 pg/mL to 0.015 pg/mL).

Inoculum Preparation:

o Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar)
at 35°C.
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o Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the turbidity
of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

o Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum
concentration.

e |noculation and Incubation:

o Add 100 pL of the final fungal inoculum to each well of the microtiter plate. This brings the
final drug concentrations to the desired range (e.g., 8 pg/mL to 0.008 pg/mL).

o Include a growth control well (no drug) and a sterility control well (no inoculum).
o Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

e MIC Determination: The MIC is determined as the lowest concentration of Olorofim that
causes a prominent decrease in turbidity (e.g., 250% inhibition) compared to the growth
control well.
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Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Dihydroorotate Dehydrogenase (DHODH)
Inhibition Assay

This protocol describes a representative enzyme inhibition assay to confirm Olorofim's activity
against DHODH.
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e Enzyme and Substrate Preparation:
o Recombinantly express and purify fungal DHODH enzyme.

o Prepare a stock solution of the substrate, dihydroorotate, in a suitable buffer (e.g., Tris-
HCI).

o Prepare a stock solution of the electron acceptor, such as 2,6-dichloroindophenol (DCIP),
which changes color upon reduction.

o Assay Procedure:

o In a 96-well plate, add a fixed amount of purified fungal DHODH enzyme to each well
containing assay buffer.

o Add varying concentrations of Olorofim (or DMSO as a vehicle control) to the wells and
pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

o Initiate the enzymatic reaction by adding dihydroorotate and DCIP to each well.
o Data Acquisition:

o Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.qg.,
600 nm) over time using a spectrophotometric plate reader. The rate of decrease in
absorbance is proportional to the enzyme activity.

o Data Analysis:
o Calculate the rate of reaction for each Olorofim concentration.

o Plot the percentage of enzyme inhibition against the logarithm of the Olorofim
concentration.

o Determine the ICso value (the concentration of Olorofim required to inhibit 50% of the
enzyme's activity) by fitting the data to a dose-response curve.

Conclusion
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Olorofim is a promising new antifungal agent with a novel mechanism of action that addresses
a significant unmet medical need in the treatment of invasive fungal infections. Its potent in
vitro activity against a wide range of difficult-to-treat molds, combined with its selective
inhibition of fungal DHODH, underscores its potential as a valuable addition to the antifungal
armamentarium. The synthetic route and experimental protocols outlined in this guide provide a
foundational understanding for further research and development in this area.

 To cite this document: BenchChem. [The Discovery and Synthesis of Olorofim: A Novel
Orotomide Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385181#antifungal-agent-55-discovery-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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